3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This compound features bromine substituents at both the 3 and 4 positions of the phenyl groups, which significantly influences its chemical properties and biological activities. Oxadiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural characteristics and reactivity.
3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole is classified as a heterocyclic compound and specifically as a member of the oxadiazole class. Heterocycles are compounds that contain atoms of at least two different elements in a ring structure. This compound is particularly noted for its potential biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole can be achieved through several methods, primarily involving cyclization reactions. One common synthetic route involves the reaction of 4-bromobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate that subsequently cyclizes to form the oxadiazole ring.
Another effective method is microwave-assisted synthesis, which enhances reaction efficiency and yields. This technique has been shown to reduce reaction times significantly while maintaining high purity levels of the final product .
The molecular structure of 3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole can be depicted as follows:
3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole can participate in various chemical reactions typical for oxadiazoles. These include:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine substituents, which can enhance electrophilicity in certain reactions.
The mechanism of action for 3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole involves its interaction with specific biological targets. The bromophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins. Additionally, the oxadiazole ring can form hydrogen bonds with amino acid side chains, modulating enzyme activity and receptor interactions. This mechanism underlies its potential therapeutic effects in various biological pathways.
3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole has several scientific uses:
1,2,4-Oxadiazole is a five-membered heterocyclic ring system incorporating one oxygen and two nitrogen atoms within its structure. This scaffold exhibits exceptional metabolic stability and synthetic versatility, making it a privileged structure in medicinal chemistry. Its unique electronic distribution allows for diverse non-covalent interactions (hydrogen bonding, van der Waals forces, dipole-dipole interactions) with biological targets. The 1,2,4-oxadiazole ring system serves as a core structural element in several clinically approved drugs spanning therapeutic areas including antivirals (Pleconaril), CNS agents (Fasiplon), and treatments for genetic disorders (Ataluren) [1] [4]. Its physicochemical properties—moderate logP values, acceptable solubility profiles, and balanced molecular weight—contribute to favorable drug-likeness parameters and ADMET profiles for derivatives [2] [6].
The journey of 1,2,4-oxadiazoles began in 1884 with the pioneering synthesis by Tiemann and Krüger, who initially classified these compounds as "azoximes" or "furo[ab]diazoles" [1] [3]. Despite this early discovery, significant medicinal interest emerged only in the mid-20th century. The first therapeutic breakthrough occurred in the 1960s with the introduction of Oxolamine as a cough suppressant, marking the first commercial drug featuring the 1,2,4-oxadiazole pharmacophore [1] [4].
The 1980s–2000s witnessed an exponential growth in exploration, driven by advances in synthetic methodologies and recognition of the scaffold’s bioisosteric versatility. During this period, structurally complex derivatives were developed for diverse targets:
A pivotal milestone was the 2011 discovery of phidianidines A and B, the first naturally occurring 1,2,4-oxadiazoles isolated from the marine mollusk Phidiana militaris. These compounds demonstrated potent cytotoxicity and receptor affinity (PTP1B, CXCR4), validating the scaffold’s biological relevance in nature [1] [3]. Bibliometric analysis reveals a >200% increase in medicinal chemistry publications focused on 1,2,4-oxadiazoles since 2000, underscoring their growing importance in modern drug design [2] [4].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
| Year | Development | Significance |
|---|---|---|
| 1884 | Synthesis by Tiemann & Krüger | First chemical characterization of the heterocycle |
| 1960s | Oxolamine (Antitussive) | First FDA-approved drug containing 1,2,4-oxadiazole core |
| 1980s | Prenoxdiazine, Butalamine | Expansion into cardiovascular/respiratory therapeutics |
| 2000s | Ataluren (PTC124), Fasiplon | Treatments for genetic disorders and anxiety |
| 2011 | Isolation of Phidianidines A/B | Discovery of natural 1,2,4-oxadiazoles with cytotoxic activity |
| 2020s | Multitarget agents (e.g., anti-Alzheimer compounds) | Halogenated derivatives for CNS diseases and resistant infections |
The 1,2,4-oxadiazole ring serves as a strategic hydrolysis-resistant surrogate for ester and amide functionalities, addressing a critical limitation of these groups in vivo. This bioisosteric replacement conserves molecular geometry and electronic properties while enhancing metabolic stability. Quantum mechanical studies reveal similarities in bond lengths (C–O: ~1.36 Å in esters vs. 1.32–1.35 Å in oxadiazoles), dipole moments (∼1.5–2.0 D), and hydrogen-bond accepting capacity [2] [6].
The structural advantages driving its adoption include:
Notable examples of bioisosteric replacement include:
Recent synthetic innovations, particularly room-temperature cyclizations using O-acylamidoximes with catalysts like TBAF (tetrabutylammonium fluoride) or inorganic bases in DMSO, enable the incorporation of thermosensitive functional groups (e.g., boronic acids, azides) that decompose under traditional high-temperature protocols [5] [6].
Table 2: Bioisosteric Equivalence: 1,2,4-Oxadiazole vs. Carbonyl Groups
| Property | Ester Group | Amide Group | 1,2,4-Oxadiazole | Advantage of Oxadiazole |
|---|---|---|---|---|
| Hydrolytic Stability | Low | Moderate | High | Resistance to esterases/proteases |
| Dipole Moment (Debye) | 1.5-1.8 | 3.0-3.5 | 1.7-2.2 | Mimics ester electronics |
| Hydrogen Bond Acceptor | Yes (sp² O) | Yes (C=O) | Yes (sp² N,O) | Multiple binding sites |
| Metabolic Vulnerability | High | Moderate | Low | Reduced first-pass metabolism |
| Synthetic Flexibility | High | High | High | Compatible with diverse coupling reactions |
Halogenation—particularly bromination—imparts distinct pharmacodynamic and pharmacokinetic advantages to 1,2,4-oxadiazole derivatives. Bromine atoms serve as versatile structural anchors for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) while directly influencing bioactivity through:
Recent studies highlight brominated 1,2,4-oxadiazoles in multitarget therapeutic agents:
The electron-withdrawing effect of bromine also modulates the oxadiazole ring’s electronic density, increasing its resistance to nucleophilic attack and oxidative metabolism. This is exemplified in 3-bromo-5-(4-bromophenyl)-1,2,4-oxadiazole, where bromine atoms at both positions confer exceptional metabolic stability in human liver microsome assays (>90% remaining after 60 min) [9] [10].
Table 3: Bioactive Halogenated 1,2,4-Oxadiazole Derivatives
| Compound | Biological Target | Key Activity | Structural Role of Halogen |
|---|---|---|---|
| 3-Bromo-5-(4-bromophenyl) derivative | Acetylcholinesterase (AChE) | IC₅₀ = 0.037 μM (Anti-Alzheimer) | Halogen bonding with Trp86 in CAS |
| 5-(4-Bromophenyl)-3-CF₃ derivative | DprE1 (M. tuberculosis) | MIC = 0.8 μg/mL (Anti-TB) | Enhanced lipophilicity for cell wall penetration |
| 3-Bromo-5-(3,4,5-trimethoxyphenyl) | Topoisomerase II/DNA | IC₅₀ = 0.89 μM (HeLa cells, Anticancer) | DNA groove binding stabilization |
| Phidianidine B analog | μ-Opioid receptor | Kᵢ = 42 nM (Analgesic) | Conformational constraint via bromine sterics |
CAS No.: 2134602-45-0
CAS No.: 77-16-7
CAS No.:
CAS No.:
CAS No.: 12382-36-4